3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine is an organic compound with the molecular formula C10H17N3O. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an oxolan-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with oxolan-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxolan-2-ylmethyl group can be replaced by other nucleophiles like halides or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Scientific Research Applications
3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds such as:
3,5-Dimethylpyrazole: Lacks the oxolan-2-ylmethyl group, making it less versatile in certain reactions.
1-(Oxolan-2-ylmethyl)pyrazole: Lacks the dimethyl substitution, which can affect its reactivity and biological activity.
This compound derivatives: Various derivatives can be synthesized by modifying the substituents on the pyrazole ring or the oxolan-2-ylmethyl group, leading to compounds with different properties and applications.
This compound’s unique combination of functional groups makes it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
1152950-53-2 |
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Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3,5-dimethyl-1-(oxolan-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)6-9-4-3-5-14-9/h9H,3-6,11H2,1-2H3 |
InChI Key |
LHUGNFFETPJHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2CCCO2)C)N |
Origin of Product |
United States |
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